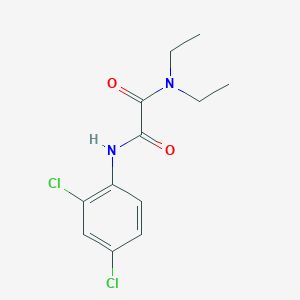![molecular formula C25H26N2O2S B4069766 2-{[2-(benzylthio)propanoyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B4069766.png)
2-{[2-(benzylthio)propanoyl]amino}-N-(2-phenylethyl)benzamide
Übersicht
Beschreibung
2-{[2-(benzylthio)propanoyl]amino}-N-(2-phenylethyl)benzamide, also known as BPTES, is a small molecule inhibitor of glutaminase activity. It is a promising drug candidate for the treatment of cancer due to its ability to selectively kill cancer cells by targeting their dependence on glutamine metabolism.
Wirkmechanismus
2-{[2-(benzylthio)propanoyl]amino}-N-(2-phenylethyl)benzamide inhibits the activity of glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. Glutamate is then converted to α-ketoglutarate, which enters the tricarboxylic acid cycle to produce energy and synthesize macromolecules. By inhibiting glutaminase, 2-{[2-(benzylthio)propanoyl]amino}-N-(2-phenylethyl)benzamide disrupts this process, leading to a decrease in energy production and macromolecule synthesis, ultimately resulting in cancer cell death.
Biochemical and Physiological Effects:
2-{[2-(benzylthio)propanoyl]amino}-N-(2-phenylethyl)benzamide has been shown to selectively kill cancer cells while sparing normal cells. This is due to the fact that cancer cells are more dependent on glutamine metabolism than normal cells. 2-{[2-(benzylthio)propanoyl]amino}-N-(2-phenylethyl)benzamide has also been shown to inhibit the growth of tumors in animal models, indicating its potential as a cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-{[2-(benzylthio)propanoyl]amino}-N-(2-phenylethyl)benzamide is its specificity for glutaminase, which makes it a useful tool for studying the role of glutamine metabolism in cancer cells. However, one limitation is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
Future research on 2-{[2-(benzylthio)propanoyl]amino}-N-(2-phenylethyl)benzamide could focus on developing more potent and selective inhibitors of glutaminase activity. Additionally, research could focus on identifying biomarkers that could predict which cancer patients would be most responsive to 2-{[2-(benzylthio)propanoyl]amino}-N-(2-phenylethyl)benzamide therapy. Finally, research could explore the potential of combining 2-{[2-(benzylthio)propanoyl]amino}-N-(2-phenylethyl)benzamide with other cancer therapies to improve treatment outcomes.
Wissenschaftliche Forschungsanwendungen
2-{[2-(benzylthio)propanoyl]amino}-N-(2-phenylethyl)benzamide has been extensively studied for its potential as a cancer therapy. It has been shown to selectively kill cancer cells by inhibiting their dependence on glutamine metabolism. Glutamine is an essential nutrient for cancer cells, and 2-{[2-(benzylthio)propanoyl]amino}-N-(2-phenylethyl)benzamide inhibits the activity of glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. By inhibiting this enzyme, 2-{[2-(benzylthio)propanoyl]amino}-N-(2-phenylethyl)benzamide disrupts the cancer cell's ability to produce energy and synthesize macromolecules, leading to cell death.
Eigenschaften
IUPAC Name |
2-(2-benzylsulfanylpropanoylamino)-N-(2-phenylethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O2S/c1-19(30-18-21-12-6-3-7-13-21)24(28)27-23-15-9-8-14-22(23)25(29)26-17-16-20-10-4-2-5-11-20/h2-15,19H,16-18H2,1H3,(H,26,29)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYOUGGDEEPINEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1C(=O)NCCC2=CC=CC=C2)SCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[2-(benzylsulfanyl)propanoyl]amino}-N-(2-phenylethyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 4-[3-methoxy-4-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethoxy)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4069685.png)
![N-(2-ethyl-6-methylphenyl)-2-(4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4069698.png)
![5-[(tetrahydro-2-furanylcarbonyl)amino]isophthalic acid](/img/structure/B4069704.png)

![(2S)-1-{3-[(2-methylprop-2-en-1-yl)oxy]benzyl}pyrrolidine-2-carboxamide](/img/structure/B4069721.png)
![N-isobutyl-2-{[N-(4-nitrophenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide](/img/structure/B4069736.png)
![5-chloro-2-[(tetrahydro-2-furanylcarbonyl)amino]benzoic acid](/img/structure/B4069742.png)
![15-oxo-6,21-dioxa-14-azahexacyclo[16.2.1.0~1,16~.0~2,14~.0~3,7~.0~8,13~]henicosa-8,10,12,19-tetraene-17-carboxylic acid](/img/structure/B4069748.png)
![2-(3-hydroxypropyl)-N-(4-iodophenyl)-5-methyl-7-(4-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4069752.png)
![3-(cyclohexylamino)-1-[3-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B4069763.png)
![N-(3-methoxyphenyl)-3-nitro-4-[(3-pyridinylmethyl)amino]benzamide](/img/structure/B4069778.png)

![{2-[3-(ethoxycarbonyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-4-quinolinyl]phenoxy}acetic acid](/img/structure/B4069789.png)
![4-(2-bromo-5-ethoxy-4-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B4069794.png)